3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one
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Overview
Description
3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings that are known for their biological and pharmacological activities. This compound is characterized by the presence of a chloro group, a phenyl group, and a phenylsulfanyl group attached to the azetidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the azetidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated azetidinones.
Substitution: Azetidinones with various nucleophilic groups replacing the chloro group.
Scientific Research Applications
3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(phenylsulfanyl)-2-propanol: Similar in structure but with a different functional group arrangement.
1-(Isopropylamino)-3-(phenylsulfanyl)-2-propanol: Contains an isopropylamino group instead of a chloro group.
2-(4-Chloro-phenylsulfanyl)-3-phenyl-propenal: Similar in having a phenylsulfanyl group but with a different core structure.
Uniqueness
3-Chloro-1-phenyl-3-(phenylsulfanyl)azetidin-2-one is unique due to its azetidinone ring structure, which imparts specific biological activities not commonly found in other similar compounds. Its combination of chloro, phenyl, and phenylsulfanyl groups also contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
83375-59-1 |
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Molecular Formula |
C15H12ClNOS |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
3-chloro-1-phenyl-3-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C15H12ClNOS/c16-15(19-13-9-5-2-6-10-13)11-17(14(15)18)12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
VNTPXKMMLDGSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)(SC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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